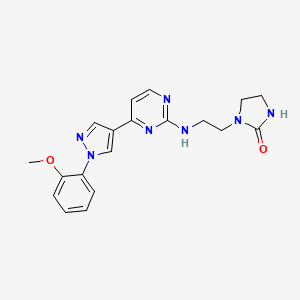

1-(2-((4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)ethyl)imidazolidin-2-one

Description

1-(2-((4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)ethyl)imidazolidin-2-one is a heterocyclic compound featuring a pyrimidine core linked to a pyrazole moiety substituted with a 2-methoxyphenyl group and an ethylamino-imidazolidinone side chain. This structural framework is characteristic of kinase-targeting small molecules, particularly those designed to interact with ATP-binding pockets. The 2-methoxyphenyl group may enhance metabolic stability and binding affinity, as seen in structurally related ALK inhibitors like ZX-42 .

Properties

IUPAC Name |

1-[2-[[4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-yl]amino]ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-28-17-5-3-2-4-16(17)26-13-14(12-23-26)15-6-7-20-18(24-15)21-8-10-25-11-9-22-19(25)27/h2-7,12-13H,8-11H2,1H3,(H,22,27)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVANSWZHAQAGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCN4CCNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to form the final product. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)ethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Molecular Formula

- Molecular Weight: 326.39 g/mol

- Structural Formula: The detailed structural representation includes the following key components:

- Pyrazole ring

- Pyrimidine ring

- Imidazolidinone structure

- Methoxyphenyl substituent

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

- Anticancer Activity: Studies have shown that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The compound's structure may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways:

- Kinase Inhibition: Certain analogs have been reported to inhibit kinases implicated in cancer progression. This suggests potential applications in targeted cancer therapies.

Neuropharmacological Research

Research indicates that compounds with similar structures may exhibit neuroprotective effects:

- Cognitive Enhancement: Some studies suggest that pyrazole derivatives can enhance cognitive function and have neuroprotective properties against neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological activities.

Synthesis Overview

- Starting Materials: Common precursors include substituted phenyl hydrazines and pyrimidine derivatives.

- Reaction Conditions: Typically involve condensation reactions followed by cyclization under acidic or basic conditions.

- Characterization Techniques: Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of similar pyrazole-based compounds against various cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigations into the mechanisms of action.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of a related compound, demonstrating effective inhibition of specific kinases involved in cancer signaling pathways, thus providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-((4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or activate specific signaling pathways, resulting in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

ZX-42: ALK Inhibitor with Imidazolidinone-Pyrimidine Core

Compound: 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42) Key Features:

- Structural similarity: Both compounds share an imidazolidin-2-one core linked to a pyrimidine scaffold.

- Differences: ZX-42 contains a 5-chloro-pyrimidine, a dimethylaminoethyl chain, and an isopropylsulfonylphenyl group, which enhance ALK inhibition potency and selectivity . Biological Activity:

- ZX-42 inhibits ALK-positive cancer cell proliferation (IC₅₀ = 12 nM in H2228 cells) and induces apoptosis via caspase-3/9 activation .

- The target compound lacks the isopropylsulfonylphenyl substituent, which may reduce ALK binding affinity.

Table 1: Structural and Functional Comparison

D39/D40: Pyrazole-Pyrimidine Hybrids as PLK1 Inhibitors

Compounds :

- D39: Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate

- D40: (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide Comparison:

- Both the target compound and D39/D40 integrate pyrazole-pyrimidine pharmacophores.

- Divergence : D39/D40 feature styryl and carbamoyl groups critical for Polo-like kinase 1 (PLK1) inhibition, while the target compound’s 2-methoxyphenyl group may prioritize kinase selectivity over PLK1 .

Imidazole-Benzimidazole Derivatives in Patent Literature

Example : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1 926 722 B1)

Key Differences :

- The patent compound replaces pyrimidine with pyridine and introduces trifluoromethyl groups for enhanced kinase selectivity.

- The target compound’s imidazolidinone ring may offer distinct conformational rigidity compared to the benzimidazole scaffold .

Fluoro-Substituted Analogs in Clarke’s Analysis of Drugs and Poisons

Compound : 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one

Comparison :

Table 2: Comparative Pharmacological Profiles

Biological Activity

The compound 1-(2-((4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)ethyl)imidazolidin-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazole ring, a pyrimidine moiety, and an imidazolidinone core, which are critical for its biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammation. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). Studies indicate that it induces cell cycle arrest at the G2/M phase, disrupting microtubule dynamics and leading to apoptosis .

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. It exhibits inhibition of pro-inflammatory cytokines through modulation of NF-kB and MAPK signaling pathways, suggesting potential use in treating inflammatory diseases .

Biological Activity Data

A summary of various studies demonstrating the biological activity of this compound is presented below:

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various derivatives including the target compound, it was found that modifications to the imidazolidinone group significantly enhanced activity against cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds derived from imidazolidinone structures. These compounds were tested for their ability to reduce neuroinflammation in vitro and in vivo models. Results showed that they effectively reduced levels of pro-inflammatory cytokines and provided protection against oxidative stress-induced neuronal damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.